molecular formula C16H25N3O2 B2632041 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one CAS No. 2097894-24-9

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one

Cat. No.: B2632041
CAS No.: 2097894-24-9
M. Wt: 291.395
InChI Key: AOTQTGNTNBMTCD-UHFFFAOYSA-N
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Description

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one is a chemical compound that features a pyrrolidine ring, a pyrimidine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pyrimidine and butanone moieties. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Butanone Moiety: This step may involve the use of ketone synthesis techniques, such as the Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biological studies to investigate cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to specific biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as aminopyrimidines and pyrimidinones.

Uniqueness

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one is unique due to its specific combination of pyrrolidine, pyrimidine, and butanone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11-8-14(18-12(2)17-11)21-13-6-7-19(10-13)15(20)9-16(3,4)5/h8,13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTQTGNTNBMTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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